molecular formula C7H6ClNO3 B2985445 4-Chloro-2-methoxynicotinic acid CAS No. 605661-81-2

4-Chloro-2-methoxynicotinic acid

Cat. No.: B2985445
CAS No.: 605661-81-2
M. Wt: 187.58
InChI Key: UEVADXSCNZVVQF-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxynicotinic acid is a chemical compound with the molecular formula C7H6ClNO3. It is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the 4-position and a methoxy group at the 2-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methoxynicotinic acid typically involves the chlorination of 2-methoxynicotinic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{2-Methoxynicotinic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methoxynicotinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base, such as sodium hydroxide (NaOH), and solvents like ethanol or water.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed:

Scientific Research Applications

4-Chloro-2-methoxynicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxynicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

    2-Methoxynicotinic Acid: Lacks the chlorine atom at the 4-position.

    4-Chloronicotinic Acid: Lacks the methoxy group at the 2-position.

    2-Chloronicotinic Acid: Lacks the methoxy group and has the chlorine atom at the 2-position.

Uniqueness: 4-Chloro-2-methoxynicotinic acid is unique due to the presence of both the chlorine atom and the methoxy group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

4-chloro-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-6-5(7(10)11)4(8)2-3-9-6/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVADXSCNZVVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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